2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide

Catalog No.
S1527702
CAS No.
40248-34-8
M.F
C8H14F3NO2
M. Wt
213.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide

CAS Number

40248-34-8

Product Name

2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide

IUPAC Name

2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide

Molecular Formula

C8H14F3NO2

Molecular Weight

213.2 g/mol

InChI

InChI=1S/C8H14F3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6-13/h13H,1-6H2,(H,12,14)

InChI Key

BGCYSPBEPMOQII-UHFFFAOYSA-N

SMILES

C(CCCO)CCNC(=O)C(F)(F)F

Synonyms

6-(Trifluoroacetamido)-1-hexanol; 6-(Trifluoroacetamido)hexanol; 6-(Trifluoroacetylamino)-1-hexanol; 6-[(Trifluoroacetyl)amino]hexanol; N-(Trifluoroacetyl)-6-amino-1-hexanol

Canonical SMILES

C(CCCO)CCNC(=O)C(F)(F)F

Currently Available Information:

There is limited information publicly available on the specific scientific research applications of 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide.

  • Scientific databases like PubChem () list the compound's structure and basic properties but do not mention any established research applications.
  • Commercial suppliers () offer the compound for purchase, but their descriptions don't elucidate any scientific uses.

Potential Research Areas:

Due to the presence of functional groups like trifluoroacetyl and hydroxyl, 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide might hold promise for research in a few areas:

  • Medicinal Chemistry: The trifluoroacetyl group can participate in hydrogen bonding and can influence the lipophilicity (fat solubility) of a molecule, which are both important factors in drug design. However, there's no evidence to suggest this specific compound is being actively researched for medicinal purposes.
  • Material Science: The combination of a polar hydroxyl group and a hydrophobic trifluoroacetyl group could be interesting for studying self-assembly or the design of materials with specific surface properties. But more research is needed to confirm this.

2,2,2-Trifluoro-N-(6-hydroxyhexyl)acetamide is a chemical compound with the molecular formula C₈H₁₄F₃NO₂. It is characterized by the presence of a trifluoroacetamide functional group, which contributes to its unique chemical properties. This compound appears as a white crystalline solid and is primarily utilized in biochemical research settings. Its structure consists of a hexyl chain attached to a hydroxyl group, enhancing its solubility and reactivity in various chemical environments .

  • Interact with enzymes due to its amide bond, potentially inhibiting their activity.
  • Target specific biomolecules through hydrogen bonding or other interactions with the hydroxyl group.
  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Handle in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of according to chemical waste disposal regulations.

The reactivity of 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide can be attributed to its functional groups. It may undergo several types of reactions:

  • Acylation Reactions: The trifluoroacetamide group can participate in acylation reactions, forming derivatives with different amines or alcohols.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to yield the corresponding amine and trifluoroacetic acid.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may be useful in synthesizing more complex molecules.

These reactions are significant for developing derivatives that may have enhanced biological activities or different physical properties .

The synthesis of 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide typically involves several steps:

  • Starting Materials: The synthesis often begins with a suitable hexanol derivative.
  • Trifluoroacetylation: The hexanol is reacted with trifluoroacetic anhydride or trifluoroacetic acid in the presence of a base to form the trifluoroacetamide.
  • Purification: The product is then purified through recrystallization or chromatography to isolate the desired compound.

These methods yield a high-purity product suitable for research applications.

2,2,2-Trifluoro-N-(6-hydroxyhexyl)acetamide finds applications in various fields:

  • Biochemical Research: It serves as a reagent in the synthesis of other compounds and in studying biochemical pathways.
  • Pharmaceutical Development: Its unique properties make it a candidate for drug design and development due to its potential biological activity.
  • Material Science: The compound's characteristics may be exploited in creating novel materials with specific properties.

Its versatility makes it valuable in both academic and industrial research settings .

Interaction studies involving 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide focus on its binding affinity with biological targets. Preliminary studies suggest that compounds containing trifluoromethyl groups often exhibit strong interactions with proteins due to their ability to form hydrogen bonds and hydrophobic interactions. Further research is needed to elucidate specific interactions with receptors or enzymes relevant to therapeutic applications .

Several compounds share structural similarities with 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,2,2-Trifluoro-N-(hydroxymethyl)acetamideC₃H₄F₃NO₂Contains a hydroxymethyl group instead of a hexyl chain; used for different biochemical applications .
N-(6-Hydroxyhexyl)trifluoroacetamideC₈H₁₄F₃NO₂Lacks the acetamide structure; primarily used for similar applications but may exhibit different reactivity profiles .
Trifluoroacetylated amino acidsVariesUsed extensively in peptide synthesis; provides insights into protein interactions due to their unique side chains .

The uniqueness of 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide lies in its combination of hydrophobic and hydrophilic characteristics due to the hexyl chain and hydroxyl group. This balance enhances its solubility and reactivity compared to other similar compounds .

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-(Trifluoroacetamido)-1-hexanol

Dates

Modify: 2023-08-15

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